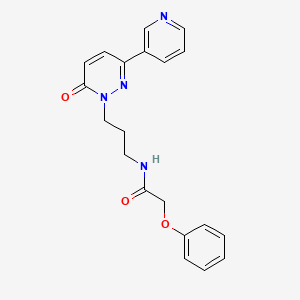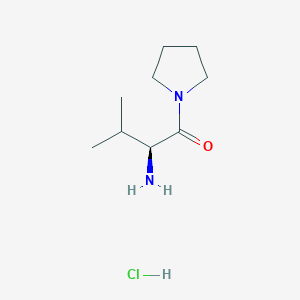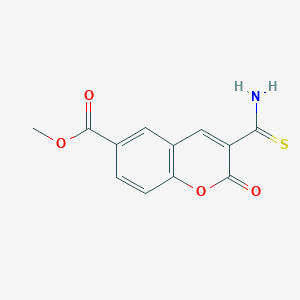![molecular formula C22H26N4O5 B2568278 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1005303-51-4](/img/structure/B2568278.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by a pyrido[2,3-d]pyrimidine core structure. This compound has various synthetic and potential biomedical applications owing to its multifaceted chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic and heterocyclic precursors. Key steps may include:
Formation of the pyrido[2,3-d]pyrimidine core: through cyclization reactions.
Ethylation and methylation: to introduce the ethyl and methyl groups, respectively.
Coupling reactions: to attach the ethoxy and acetamide groups.
Reaction conditions: often involve the use of catalysts, specific pH conditions, and controlled temperatures to ensure the accuracy and yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound would require:
Large-scale reactors for cyclization and coupling reactions.
Optimization of reaction conditions: to enhance yield and purity.
Purification steps: including crystallization and chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
Oxidation: This compound might undergo oxidation, potentially forming quinone or other oxidized derivatives.
Reduction: It could also be reduced, likely affecting the pyrimidine ring or the acetyl group.
Substitution: Nucleophilic substitution reactions may occur, altering the ethoxy or acetamide functionalities.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromium trioxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Common organic solvents like ethanol, dichloromethane, or dimethyl sulfoxide (DMSO).
Major Products Formed
Depending on the reaction conditions, the major products could include various oxidized, reduced, or substituted derivatives of the original compound, potentially influencing its biological activity and chemical properties.
科学研究应用
Chemistry
As an intermediate in organic synthesis , enabling the creation of novel compounds.
In methodological studies focused on reaction mechanisms and optimization.
Biology
As a potential enzyme inhibitor due to its structural similarity to nucleotide analogs.
Used in biochemical assays to study enzyme kinetics and binding affinities.
Medicine
Investigated for its antiviral or anticancer properties due to its potential to interfere with DNA replication or protein synthesis.
Could serve as a drug prototype in the development of new therapeutic agents.
Industry
In pharmaceutical manufacturing for the production of advanced chemical intermediates.
Agricultural chemicals: : Potential use as a lead compound for designing pesticides or herbicides.
作用机制
Molecular Targets and Pathways Involved
The compound's mechanism of action likely involves:
Interaction with nucleic acids: or proteins, potentially inhibiting key enzymes or pathways.
Binding to receptor sites: on enzymes, affecting their activity and downstream signaling pathways.
Inhibiting processes like DNA replication or protein synthesis, thus exerting antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
Pyrimidine derivatives: : Structurally related compounds with variations in the substituents.
2,4-Dioxo compounds: : Sharing the dioxopyrimidine core but differing in side chains.
Ethylated analogs: : Compounds with ethyl groups but lacking the pyrido structure.
Highlighting Its Uniqueness
The unique combination of ethoxy, ethyl, and acetamide groups in this compound differentiates it from other pyrimidine derivatives. This specific arrangement may confer distinct chemical and biological properties, such as enhanced binding affinity or selectivity, making it valuable for specialized research applications.
There you have it: a detailed look into 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide
属性
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-5-14-12-23-20-18(19(14)31-7-3)21(28)26(22(29)25(20)4)13-17(27)24-15-8-10-16(11-9-15)30-6-2/h8-12H,5-7,13H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOFGOGTAFSXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2568201.png)
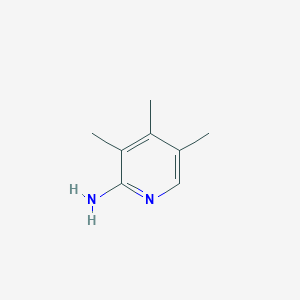
![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)
![2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2568205.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide](/img/structure/B2568206.png)
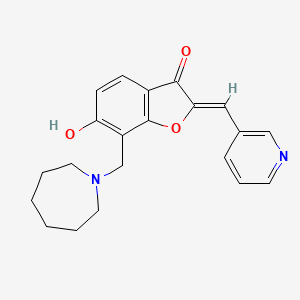
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2568208.png)
